

synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone from 2-hydroxy-5-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Cat. No.: B1585340

[Get Quote](#)

Application Notes and Protocols

Topic: Regioselective Synthesis of **2'-Hydroxy-5'-methyl-3'-nitroacetophenone** via Electrophilic Nitration

Abstract

This document provides a comprehensive guide for the synthesis of **2'-Hydroxy-5'-methyl-3'-nitroacetophenone** from 2-hydroxy-5-methylacetophenone. The described protocol is centered on the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a substituted phenol. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety procedures, and offers guidance on product characterization. The content is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing the technical depth necessary for successful and safe execution of this synthesis.

Introduction and Scientific Background

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents.^[1] The synthesis involves the

introduction of a nitro group ($-\text{NO}_2$) onto the aromatic ring of 2-hydroxy-5-methylacetophenone. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic synthesis.

The regioselectivity of the reaction—the precise placement of the nitro group—is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl ($-\text{OH}$), acetyl ($-\text{COCH}_3$), and methyl ($-\text{CH}_3$) groups. Understanding these directing effects is paramount for predicting and achieving the desired product. The hydroxyl group is a powerful activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The methyl group is weakly activating and ortho, para-directing. The protocol described herein leverages these principles to achieve selective nitration at the C-3' position.

Reaction Mechanism: Directing Effects in Electrophilic Aromatic Substitution

The nitration of 2-hydroxy-5-methylacetophenone proceeds via an electrophilic aromatic substitution mechanism. The key electrophile in this reaction is the nitronium ion (NO_2^+).^{[2][3]} In this protocol, the nitronium ion is generated *in situ* from nitric acid in an acetic acid solvent. For highly activated aromatic rings, such as phenols, strong acid catalysts like sulfuric acid are often unnecessary and can lead to over-nitration or oxidative degradation.^{[2][4]}

The mechanism involves two primary steps:

- Attack by the Aromatic Ring: The π -electron system of the activated benzene ring attacks the electrophilic nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.^[5]
- Re-aromatization: A weak base (e.g., water or the acetate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the final product.^[2]

Regiochemical Control: The position of nitration is controlled by the existing substituents:

- Hydroxyl Group ($-\text{OH}$ at C-2'): As a strong activating group, it directs incoming electrophiles to the ortho (C-3') and para (C-6') positions.

- Acetyl Group (-COCH₃ at C-1'): As a moderately deactivating group, it directs electrophiles to the meta (C-3' and C-5') positions.
- Methyl Group (-CH₃ at C-5'): As a weak activating group, it directs to its ortho (C-4' and C-6') and para (C-2', which is blocked) positions.

The C-3' position is uniquely favored, being ortho to the powerfully directing hydroxyl group and meta to the acetyl group. This convergence of directing effects leads to a high degree of regioselectivity for the desired 3'-nitro isomer.

Experimental Protocol

This protocol is adapted from established methods for the nitration of substituted hydroxyacetophenones.[\[6\]](#)[\[7\]](#)

Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Notes
2-Hydroxy-5-methylacetophenone	C ₉ H ₁₀ O ₂	150.17	7.5 g (50 mmol)	Starting Material
Glacial Acetic Acid	CH ₃ COOH	60.05	150 mL	Solvent
Nitric Acid (70%, ~15.8 M)	HNO ₃	63.01	3.5 mL (~55 mmol)	Nitrating Agent, use with extreme care
Deionized Water	H ₂ O	18.02	~1 L	For workup
Ethanol	C ₂ H ₅ OH	46.07	As needed	Recrystallization Solvent
Ice	H ₂ O (solid)	18.02	~500 g	For workup

Equipment

- 250 mL three-neck round-bottom flask

- Magnetic stirrer and stir bar
- Thermometer
- Dropping funnel (addition funnel)
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware (beakers, graduated cylinders)
- Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), lab coat.

Step-by-Step Procedure

- Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel in a chemical fume hood. Place the flask in an ice bath situated on a magnetic stir plate.
- Dissolution of Starting Material: Add 2-hydroxy-5-methylacetophenone (7.5 g, 50 mmol) to the flask, followed by glacial acetic acid (150 mL). Stir the mixture until the solid is completely dissolved. Cool the solution to 10-15°C using the ice bath.
- Addition of Nitric Acid: Slowly add nitric acid (3.5 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 20°C throughout the addition. The reaction is exothermic, and careful temperature control is essential to prevent side reactions and ensure safety.^[8]
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The solution will typically turn a darker yellow or orange color.
- Product Precipitation (Workup): Prepare a beaker containing 500 g of crushed ice and 500 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into the beaker. A yellow solid precipitate should form immediately.^[6]

- Isolation: Allow the ice to melt completely, continuing to stir for another 15 minutes to ensure full precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
- Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.
- Purification (Recrystallization): Dissolve the crude, dried product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

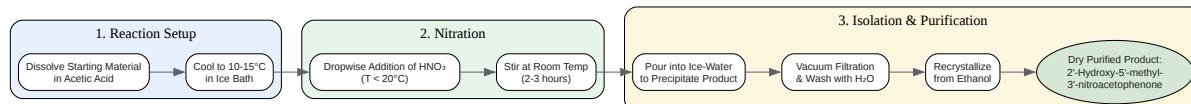
Characterization

The identity and purity of the final product, **2'-Hydroxy-5'-methyl-3'-nitroacetophenone**, should be confirmed.

Property	Starting Material	Product
IUPAC Name	1-(2-hydroxy-5-methylphenyl)ethanone	1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone[9]
Molecular Formula	C ₉ H ₁₀ O ₂	C ₉ H ₉ NO ₄
Molar Mass	150.17 g/mol	195.17 g/mol
Appearance	Off-white to pale yellow solid	Yellow crystalline solid
Melting Point	48-51 °C	133-136 °C

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[10]


- Chemical Hazards:

- Nitric Acid: Is extremely corrosive and a powerful oxidizing agent. It can cause severe skin and eye burns and is toxic upon inhalation.[11][12] It reacts violently with many organic materials.[13]
- Glacial Acetic Acid: Is corrosive and can cause skin and eye burns. Its vapors are irritating to the respiratory system.

- Reaction Hazards:
 - Exothermicity: The reaction generates significant heat. Uncontrolled addition of the nitrating agent can lead to a rapid temperature increase (thermal runaway), causing boiling of the solvent and potentially violent decomposition.[8]
- Required Precautions:
 - Engineering Controls: All steps must be performed in a certified chemical fume hood. An emergency eyewash station and safety shower must be immediately accessible.[10]
 - Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves at all times.[12]
 - Spill Management: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and neutralize it before disposal.[13]
 - Waste Disposal: Segregate nitric acid-containing waste. Do not mix it with organic solvents or other reactive waste streams.[13] Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2'-Hydroxy-5'-methyl-3'-nitroacetophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. 2'-HYDROXY-5'-METHYL-3'-NITROACETOPHENONE | 66108-30-3 [chemicalbook.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. 2'-Hydroxy-5'-methyl-3'-nitroacetophenone | C9H9NO4 | CID 736162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.com [ehs.com]

- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- To cite this document: BenchChem. [synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone from 2-hydroxy-5-methylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585340#synthesis-of-2-hydroxy-5-methyl-3-nitroacetophenone-from-2-hydroxy-5-methylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com